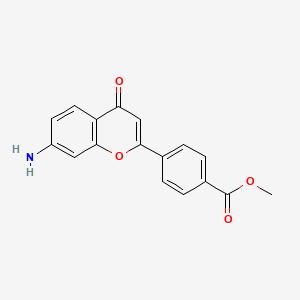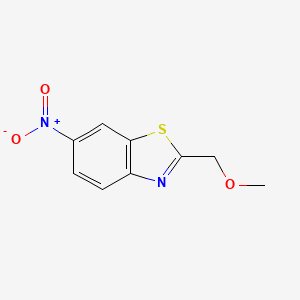![molecular formula C10H16N2O B8568458 3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
3-[(dimethylamino)methyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dimethylamino)methyl]-4-methoxyaniline: is an organic compound that features both an amine and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-4-methoxyaniline typically involves a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine (dimethylamine), and a substituted aniline (4-methoxyaniline). The reaction proceeds under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Amines from nitro groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-[(dimethylamino)methyl]-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-4-methoxyaniline involves its interaction with various molecular targets, primarily through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3-[(dimethylamino)methyl]-4-methoxyaniline
- 4-(Dimethylaminomethyl)-2-methoxyaniline
- 3-(Dimethylaminomethyl)-2-methoxyaniline
Comparison: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7,11H2,1-3H3 |
InChI Key |
CCFFEYKYSKISKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)







![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)




